Cas no 150671-92-4 (2-(cyclohexylformamido)propanoic acid)

2-(Cyclohexylformamido)propanoic acid is a cyclohexyl-substituted amide derivative of propanoic acid, characterized by its unique structural features that enhance its utility in synthetic and medicinal chemistry. The cyclohexyl group imparts steric and electronic effects, influencing reactivity and stability, while the amide linkage provides versatility for further functionalization. This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where its balanced lipophilicity and functional group compatibility are advantageous. Its well-defined molecular structure ensures consistent performance in coupling reactions and derivatization processes. Suitable for research and industrial applications, it offers a reliable building block for complex organic frameworks.
2-(cyclohexylformamido)propanoic acid structure
150671-92-4 structure
商品名:2-(cyclohexylformamido)propanoic acid
CAS番号:150671-92-4
MF:C10H17NO3
メガワット:199.247
MDL:MFCD03473320
CID:3792878
PubChem ID:5120715

2-(cyclohexylformamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • DL-Alanine, N-(cyclohexylcarbonyl)-
    • 2-(cyclohexylformamido)propanoic acid
    • SCHEMBL2792110
    • 2-(cyclohexanecarbonylamino)propanoic Acid
    • 150671-92-4
    • EN300-295771
    • 2-(cyclohexylformamido)propanoicacid
    • STL140542
    • N-(cyclohexylcarbonyl)alanine
    • AKOS000130144
    • AKOS016050960
    • MDL: MFCD03473320
    • インチ: InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)
    • InChIKey: LYBZCFYXVCCLLS-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 199.12084340g/mol
  • どういたいしつりょう: 199.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

2-(cyclohexylformamido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-295771-0.05g
2-(cyclohexylformamido)propanoic acid
150671-92-4 95.0%
0.05g
$227.0 2025-03-19
Enamine
EN300-295771-10.0g
2-(cyclohexylformamido)propanoic acid
150671-92-4 95.0%
10.0g
$1163.0 2025-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01043372-5g
2-(Cyclohexylformamido)propanoic acid
150671-92-4 95%
5g
¥4235.0 2023-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01043372-1g
2-(Cyclohexylformamido)propanoic acid
150671-92-4 95%
1g
¥1456.0 2023-02-28
Enamine
EN300-295771-0.25g
2-(cyclohexylformamido)propanoic acid
150671-92-4 95.0%
0.25g
$249.0 2025-03-19
Enamine
EN300-295771-2.5g
2-(cyclohexylformamido)propanoic acid
150671-92-4 95.0%
2.5g
$529.0 2025-03-19
Enamine
EN300-295771-1g
2-(cyclohexylformamido)propanoic acid
150671-92-4
1g
$271.0 2023-09-06
Enamine
EN300-295771-1.0g
2-(cyclohexylformamido)propanoic acid
150671-92-4 95.0%
1.0g
$271.0 2025-03-19
Enamine
EN300-295771-0.5g
2-(cyclohexylformamido)propanoic acid
150671-92-4 95.0%
0.5g
$260.0 2025-03-19
Ambeed
A1088045-5g
2-(Cyclohexylformamido)propanoic acid
150671-92-4 95%
5g
$617.0 2024-08-03

2-(cyclohexylformamido)propanoic acid 関連文献

2-(cyclohexylformamido)propanoic acidに関する追加情報

Comprehensive Overview of 2-(Cyclohexylformamido)propanoic Acid (CAS No. 150671-92-4): Properties, Applications, and Industry Insights

2-(Cyclohexylformamido)propanoic acid (CAS No. 150671-92-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This N-acyl amino acid derivative combines a cyclohexylformamide moiety with a propanoic acid backbone, making it valuable for peptide synthesis and drug development. Recent studies highlight its potential as a building block for bioactive molecules, particularly in designing enzyme inhibitors and metabolically stable compounds.

The compound's molecular formula C10H17NO3 and molecular weight 199.25 g/mol contribute to its versatility. Researchers are exploring its hydrogen-bonding capacity and stereochemical properties, which are crucial for molecular recognition in drug-receptor interactions. With the growing demand for chiral intermediates in asymmetric synthesis, 150671-92-4 has emerged as a candidate for stereoselective transformations.

In the context of green chemistry trends, 2-(cyclohexylformamido)propanoic acid presents advantages as a biocompatible scaffold. Its moderate lipophilicity (predicted LogP ~1.2) makes it suitable for developing orally bioavailable compounds, addressing the pharmaceutical industry's focus on improved drug delivery systems. The cyclohexyl group enhances metabolic stability compared to aromatic analogs, aligning with current medicinal chemistry optimization strategies.

Analytical characterization of CAS 150671-92-4 typically involves HPLC purity testing (>98%), NMR spectroscopy (confirming the amide proton at δ 8.1-8.3 ppm), and mass spectrometry (ESI+ showing [M+H]+ at m/z 200). These quality control measures ensure reproducibility in research applications, particularly for high-throughput screening platforms seeking novel pharmacophores.

The compound's thermal stability (decomposition >200°C) and solubility profile (soluble in DMSO, methanol; sparingly soluble in water) make it practical for various organic synthesis conditions. Recent patent literature reveals its incorporation in protease inhibitor designs, leveraging the cyclohexylformamido group for targeted molecular interactions. This aligns with industry interest in structure-activity relationship (SAR) optimization for therapeutic agents.

From a supply chain perspective, 2-(cyclohexylformamido)propanoic acid is manufactured under GMP-like conditions by specialty chemical producers. The global market shows growing demand, particularly from contract research organizations (CROs) engaged in fragment-based drug discovery. Proper storage conditions (2-8°C, inert atmosphere) maintain its stability for long-term research use.

Emerging applications include its use as a conformational constraint element in peptide mimetics and as a chiral auxiliary in asymmetric synthesis. The compound's hydrogen bond donor/acceptor count (3/4) makes it valuable for molecular docking studies, particularly in structure-based drug design workflows. These characteristics position it as a versatile intermediate for next-generation therapeutic development.

Quality specifications for CAS 150671-92-4 typically include residual solvent limits (<500 ppm), heavy metal content (<10 ppm), and optical rotation verification when applicable. These parameters ensure compatibility with pharmaceutical grade applications and meet regulatory requirements for preclinical research materials.

Future research directions may explore its biocatalytic modifications or incorporation into biodegradable polymers, responding to industry needs for sustainable chemistry solutions. The compound's balanced physicochemical properties and structural versatility ensure its continued relevance in cutting-edge chemical research and drug discovery pipelines.

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Amadis Chemical Company Limited
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